molecular formula C14H11NO2 B6375769 3-Cyano-5-(3-methoxyphenyl)phenol CAS No. 1261998-48-4

3-Cyano-5-(3-methoxyphenyl)phenol

Cat. No.: B6375769
CAS No.: 1261998-48-4
M. Wt: 225.24 g/mol
InChI Key: FLSGSVDMZGTJDJ-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-methoxyphenyl)phenol is an organic compound that belongs to the class of aromatic compounds It features a cyano group (-CN) and a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of catalysts, bases, and solvents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(3-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methoxyphenyl)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-(3-methoxyphenyl)phenol
  • 3-Cyano-5-(4-methoxyphenyl)phenol
  • 3-Cyano-5-(3-hydroxyphenyl)phenol

Uniqueness

3-Cyano-5-(3-methoxyphenyl)phenol is unique due to the specific positioning of the cyano and methoxy groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-hydroxy-5-(3-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSGSVDMZGTJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684677
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-48-4
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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